molecular formula C19H21BrN4O2S B4173645 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one

9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one

Cat. No.: B4173645
M. Wt: 449.4 g/mol
InChI Key: OKVRFWDMXUZROM-UHFFFAOYSA-N
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Description

9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, along with various substituents such as a bromo-methoxyphenyl group, dimethyl groups, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the quinazoline core. Key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Quinazoline Core: This step often involves condensation reactions between anthranilic acid derivatives and appropriate amines or isocyanates.

    Substitution Reactions: The bromo-methoxyphenyl group, dimethyl groups, and methylthio group are introduced through various substitution reactions, often involving halogenation and methylation reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group, potentially leading to debromination and the formation of a hydrogenated product.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Debrominated and hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound has shown potential in biological studies, particularly in the field of neuroprotection and anti-inflammatory research. Studies have indicated that triazoloquinazoline derivatives can inhibit inflammatory pathways and protect neuronal cells from oxidative stress .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly for neurodegenerative diseases and inflammatory conditions .

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in material science and nanotechnology.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazoline Derivatives: Compounds with similar triazole and quinazoline cores but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine core, often used in antiviral and anticancer research.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their antimicrobial and antiparasitic properties.

Uniqueness

What sets 9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one apart is its unique combination of substituents and its ability to modulate multiple biological pathways. This makes it a promising candidate for further research and development in various scientific fields.

Properties

IUPAC Name

9-(3-bromo-4-methoxyphenyl)-6,6-dimethyl-2-methylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2S/c1-19(2)8-12-15(13(25)9-19)16(10-5-6-14(26-3)11(20)7-10)24-17(21-12)22-18(23-24)27-4/h5-7,16H,8-9H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVRFWDMXUZROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC(=C(C=C4)OC)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Reactant of Route 3
Reactant of Route 3
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Reactant of Route 4
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Reactant of Route 5
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one
Reactant of Route 6
Reactant of Route 6
9-(3-Bromo-4-methoxyphenyl)-6,6-dimethyl-2-(methylsulfanyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-B]quinazolin-8-one

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